molecular formula C22H33N7O2 B3804654 N-[2-(azepan-1-yl)-2-phenylethyl]-2-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]acetamide

N-[2-(azepan-1-yl)-2-phenylethyl]-2-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]acetamide

Cat. No.: B3804654
M. Wt: 427.5 g/mol
InChI Key: NLVAGBWOMWOBDK-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-phenylethyl]-2-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]acetamide is a complex organic compound that features a unique combination of azepane, phenylethyl, morpholine, and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-phenylethyl]-2-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Formation of the azepane ring: This can be achieved through the cyclization of a suitable precursor, such as 1,6-diaminohexane, under acidic conditions.

    Attachment of the phenylethyl group: This step involves the reaction of the azepane intermediate with a phenylethyl halide, such as phenylethyl bromide, in the presence of a base like potassium carbonate.

    Synthesis of the tetrazole ring: The tetrazole ring can be formed by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling of the morpholine moiety: This step involves the reaction of the tetrazole intermediate with morpholine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-phenylethyl]-2-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepane and morpholine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted azepane or morpholine derivatives.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-phenylethyl]-2-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-phenylethyl]-2-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a particular enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(azepan-1-yl)-2-phenylethyl]acetamide: Lacks the tetrazole and morpholine moieties.

    N-[2-(azepan-1-yl)-2-phenylethyl]-2-[5-(methyl)tetrazol-1-yl]acetamide: Lacks the morpholine moiety.

    N-[2-(azepan-1-yl)-2-phenylethyl]-2-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]propionamide: Has a propionamide group instead of an acetamide group.

Uniqueness

N-[2-(azepan-1-yl)-2-phenylethyl]-2-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]acetamide is unique due to its combination of azepane, phenylethyl, morpholine, and tetrazole moieties, which confer specific chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-phenylethyl]-2-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N7O2/c30-22(18-29-21(24-25-26-29)17-27-12-14-31-15-13-27)23-16-20(19-8-4-3-5-9-19)28-10-6-1-2-7-11-28/h3-5,8-9,20H,1-2,6-7,10-18H2,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVAGBWOMWOBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNC(=O)CN2C(=NN=N2)CN3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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